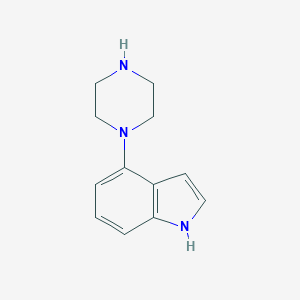

4-(1-Piperazinyl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKSXUIOKWQABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233864 | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-09-0 | |

| Record name | 4-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperazinyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-piperazinyl)-1H-indole

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(1-piperazinyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic pathways, mechanistic insights, and robust analytical protocols.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Substitution at the 4-position of the indole ring offers a strategic vector for modulating pharmacological properties. The incorporation of a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and bioavailability, at this position can lead to novel compounds with potential therapeutic applications. This guide will focus on a reliable and efficient method for the synthesis of this compound and its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for coupling amines with aryl halides.[1]

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the C4-N bond of the piperazine-indole linkage. This points to a convergent synthesis strategy, coupling a 4-haloindole derivative with piperazine. 4-Bromo-1H-indole is a commercially available and suitable starting material for this purpose.

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope and functional group tolerance.[1] Alternative methods, such as nucleophilic aromatic substitution, are generally less effective for electron-rich aromatic systems like indole.

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. The catalytic cycle, a cornerstone of this transformation, is depicted below.

node [fillcolor="#F1F3F4"]; "Pd(0)L2" [label="Pd(0)L2"]; "Oxidative\nAddition" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-X(L2)" [label="Aryl-Pd(II)-X(L2)"]; "Ligand\nExchange" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aryl-Pd(II)-Amine(L2)" [label="Aryl-Pd(II)-Amine(L2)"]; "Reductive\nElimination" [shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative\nAddition" [label="Aryl-X"]; "Oxidative\nAddition" -> "Aryl-Pd(II)-X(L2)"; "Aryl-Pd(II)-X(L2)" -> "Ligand\nExchange" [label="Amine, Base"]; "Ligand\nExchange" -> "Aryl-Pd(II)-Amine(L2)"; "Aryl-Pd(II)-Amine(L2)" -> "Reductive\nElimination"; "Reductive\nElimination" -> "Pd(0)L2" [label="Aryl-Amine"]; }

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.Causality Behind Experimental Choices:

-

Palladium Pre-catalyst: The choice of a palladium source is critical. While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-catalysts that are readily activated to the active Pd(0) species are often preferred for their efficiency and reproducibility.

-

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like Xantphos or BINAP have proven effective in similar couplings.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.[2]

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[2]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.

Materials:

-

4-Bromo-1H-indole

-

Piperazine (use of a large excess is recommended to minimize double arylation)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Start" [label="Dry Schlenk flask under inert atmosphere"]; "Add_Reagents" [label="Add 4-bromo-1H-indole,\nPd(OAc)₂, Xantphos, and NaOtBu"]; "Add_Solvent" [label="Add anhydrous toluene"]; "Add_Amine" [label="Add piperazine"]; "Start" -> "Add_Reagents" -> "Add_Solvent" -> "Add_Amine"; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#FCE8E6"; "Heat" [label="Heat the reaction mixture\n(e.g., 80-110 °C)"]; "Monitor" [label="Monitor progress by TLC or LC-MS"]; "Heat" -> "Monitor"; }

subgraph "cluster_2" { label = "Work-up and Purification"; bgcolor="#E6F4EA"; "Cool" [label="Cool to room temperature"]; "Dilute" [label="Dilute with ethyl acetate"]; "Wash" [label="Wash with water and brine"]; "Dry" [label="Dry over Na₂SO₄"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by column chromatography"]; "Cool" -> "Dilute" -> "Wash" -> "Dry" -> "Concentrate" -> "Purify"; }

"Add_Amine" -> "Heat" [lhead="cluster_1"]; "Monitor" -> "Cool" [lhead="cluster_2"]; }

Figure 2: Experimental workflow for the synthesis of this compound.Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1H-indole (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).

-

Add sodium tert-butoxide (1.5-2.0 equiv).

-

Add anhydrous toluene (5-10 mL per mmol of 4-bromo-1H-indole).

-

Add piperazine (2.0-3.0 equiv).

-

Seal the Schlenk flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the indole and piperazine protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | 8.0-8.5 | br s | - |

| Indole H7 | 7.5-7.8 | d | ~8.0 |

| Indole H5, H6 | 6.8-7.2 | m | - |

| Indole H2 | 6.5-6.7 | t | ~2.5 |

| Indole H3 | 6.3-6.5 | t | ~2.5 |

| Piperazine N-H | 1.5-2.5 | br s | - |

| Piperazine CH₂ (adjacent to indole) | 3.0-3.3 | t | ~5.0 |

| Piperazine CH₂ (distal to indole) | 2.8-3.1 | t | ~5.0 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Indole C7a | 135-138 |

| Indole C3a | 128-132 |

| Indole C4 | 145-150 |

| Indole C5, C6, C7 | 110-125 |

| Indole C2 | 120-125 |

| Indole C3 | 100-105 |

| Piperazine C (adjacent to indole) | 50-55 |

| Piperazine C (distal to indole) | 45-50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Data:

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 202.1344. The experimentally determined value should be within a narrow tolerance (e.g., ± 5 ppm).

-

Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak. Characteristic fragmentation of the piperazine ring is also anticipated.[3]

Chromatographic and Physical Properties

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | ≥95% |

| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |

Part 3: Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The successful synthesis of this compound is confirmed through a multi-faceted characterization approach. The convergence of data from NMR, MS, and chromatography provides a high degree of confidence in the identity and purity of the final product. Any deviation from the expected data should prompt a re-evaluation of the synthetic procedure and purification methods.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the power of the Buchwald-Hartwig amination and employing rigorous analytical techniques, researchers can confidently prepare and validate this valuable compound for further investigation in drug discovery and development programs.

References

The In Vitro Mechanism of Action of the 4-(1-Piperazinyl)-1H-indole Scaffold

An In-Depth Technical Guide:

Introduction

The 4-(1-piperazinyl)-1H-indole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique combination of a rigid indole core and a versatile piperazine ring allows for systematic structural modifications, making it a cornerstone for the development of neurologically active agents.[1][2] Compounds built upon this framework have demonstrated a remarkable capacity to interact with a wide array of biological targets, particularly within the central nervous system (CNS). The inherent structural features of the piperazine ring, with its two nitrogen atoms, provide an ideal anchor for engaging with key residues in receptor binding pockets, while the indole group contributes to the necessary lipophilicity and potential for aromatic interactions.[1][3]

This technical guide provides an in-depth exploration of the in vitro mechanisms of action associated with the this compound scaffold. We will dissect its interactions with primary molecular targets, delineate the subsequent downstream signaling events, and provide detailed, field-proven protocols for the essential in vitro assays required to characterize these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this potent chemical scaffold.

Primary Molecular Targets & Binding Characteristics

The therapeutic versatility of the this compound scaffold stems from its ability to be chemically tailored to interact with multiple, distinct protein families. The most prominent of these are key players in the serotonergic and dopaminergic neurotransmitter systems.

Serotonergic System Targets

The serotonergic system is a primary focus for compounds derived from this scaffold, with demonstrated high-affinity interactions for both G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

-

5-HT Receptors: Derivatives frequently exhibit high affinity for serotonin receptors, notably the 5-HT1A and 5-HT6 subtypes.[4][5][6] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant therapies, while antagonism of the 5-HT6 receptor is pursued as a strategy to enhance cognitive function in neurodegenerative disorders. The interaction is typically anchored by a charge-reinforced bond between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue in the receptor's transmembrane domain.[6]

-

Serotonin Transporter (SERT): Many analogs incorporating the 3-(4-piperidyl)-1H-indole or related moieties are potent inhibitors of the serotonin transporter (SERT).[4] Blockade of SERT is the cornerstone mechanism of selective serotonin reuptake inhibitors (SSRIs), leading to an increase in the synaptic concentration of serotonin.[7] This dual-target occupancy—acting on both 5-HT1A receptors and SERT—is a hallmark of successful multimodal antidepressants like vilazodone.[4]

Table 1: Representative Binding Affinities of Indole-Piperazine Scaffolds for Serotonergic Targets

| Compound Class | Target | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|

| 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indoles | 5-HT1A | 15 nM | [6] |

| 4-(Piperazin-1-yl methyl)-N1-arylsulfonyl indoles | 5-HT6 | Potent (specific values not stated) | [5] |

| 3-(4-Piperidyl)-1H-indole derivatives | SERT | High to moderate affinity |[4] |

Dopaminergic System Targets

Modification of the aryl substituent on the piperazine ring often imparts significant affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes.[8][9][10][11] This activity is critical for the development of antipsychotic drugs, where D2 receptor antagonism is a key mechanism.[10][11] The scaffold's ability to be tuned for selectivity between D2 and D3 receptors is of high interest for developing novel therapeutics with potentially fewer side effects.[8]

Table 2: Representative Binding Affinities of Indole-Piperazine Scaffolds for Dopaminergic Targets

| Compound Class | Target | Binding Affinity (Ki, nM) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | D3 | <10 nM | 5.4 to 56-fold | [8] |

| Indoline and piperazine derivatives | D2 / D4 | Potent (specific values not stated) | Mixed | [11] |

| Indazole and piperazine scaffolds | D2 | High Affinity | Variable |[9] |

Other Notable Targets: Enzyme Inhibition

The versatility of the this compound scaffold extends beyond neurotransmitter receptors to include enzyme inhibition. This highlights its potential application in diverse therapeutic areas.

-

Cholinesterases: Certain derivatives have been synthesized as inhibitors of butyrylcholinesterase (BChE), a target for managing the symptoms of Alzheimer's disease.[12]

-

Tyrosinase: Other analogs have shown potent, competitive inhibition of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications in dermatology and for treating pigmentation disorders.[13][14]

-

Caspases: By modifying the core structure, non-competitive, time-dependent inhibitors of inflammatory caspases (caspase-1, -4, and -5) have been developed, pointing towards potential use in autoimmune and inflammatory diseases.[15]

Downstream Signaling & Functional Consequences

Binding to a molecular target is only the initial event. The functional consequence of this interaction is determined by the downstream signaling pathways that are subsequently modulated.

G-Protein Coupled Receptor (GPCR) Signaling

The majority of serotonin and dopamine receptors targeted by this scaffold are GPCRs. The functional outcome (agonist vs. antagonist activity) depends on how the compound influences the receptor's interaction with its associated G-protein.

-

Gαi-Coupled Receptors (e.g., 5-HT1A, D2): Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for neuronal inhibition.

-

Gαs-Coupled Receptors (e.g., 5-HT6): In contrast, agonism at Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP production. Antagonists of this receptor are of therapeutic interest as they block this baseline signaling.

Caption: Gαi-coupled receptor signaling pathway.

Caption: Gαs-coupled receptor signaling pathway.

Key In Vitro Experimental Protocols

Characterizing the mechanism of action of a this compound derivative requires a logical progression of assays, moving from identifying the binding site to quantifying the functional response.

Caption: Logical workflow for in vitro mechanism of action studies.

Protocol: Radioligand Binding Assay for Receptor Affinity

-

Causality & Rationale: This is the foundational assay to determine if a compound physically interacts with a putative target receptor and with what affinity. It quantifies the displacement of a specific, high-affinity radiolabeled ligand ("radioligand") by the unlabeled test compound. The resulting IC50 value is converted to an inhibition constant (Ki), a true measure of affinity.

-

Detailed Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., HEK293 cells stably expressing human 5-HT1A) in ice-cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the cell membrane preparation.

-

Compound Addition: Add the test compound across a range of concentrations (typically 10-point serial dilutions, from 100 µM to 1 pM). Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM serotonin).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Self-Validating System: The protocol's integrity is validated by running a known reference compound in parallel to ensure its IC50 falls within the expected range. The non-specific binding should be a small fraction of the total binding, confirming the quality of the membrane preparation and the specificity of the radioligand.

Protocol: HTRF cAMP Assay for Functional GPCR Activity

-

Causality & Rationale: After confirming binding, this assay determines the compound's functional effect. It measures the second messenger (cAMP) produced as a direct result of receptor activation or inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method that relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (a fluorescently labeled cAMP analog).

-

Detailed Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing 5-HT6) in a suitable multi-well plate and grow to near confluency.

-

Compound Treatment (Antagonist Mode): To test for antagonism, first pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Agonist Stimulation: Add a known agonist for the receptor (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80). For agonist mode testing, simply add the test compound without a pre-incubation or subsequent agonist addition.

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

-

Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Equilibration: Incubate in the dark at room temperature for 60 minutes to allow the detection reagents to bind.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the ratio of the two emission signals (665/620) and normalize the data.

-

For Agonists: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

-

For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

-

-

Self-Validating System: The assay includes controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only). The performance of a known reference agonist and antagonist confirms the assay is functioning correctly and the cells are responsive.

Conclusion

The this compound scaffold is a remarkably successful platform in neuroscience drug discovery due to its inherent structural and chemical properties. Its primary in vitro mechanisms of action revolve around the high-affinity modulation of key serotonin and dopamine receptors and transporters. The ability to fine-tune substitutions on both the indole and piperazine rings allows for the precise optimization of potency, selectivity, and functional activity. A systematic in vitro evaluation, progressing from target binding to functional signaling and selectivity profiling, is essential for elucidating the precise mechanism of action and unlocking the full therapeutic potential of novel compounds derived from this versatile and powerful scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Analysis of 4-(1-piperazinyl)-1H-indole: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 4-(1-piperazinyl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in pharmacology, and its derivatives exhibit a wide range of biological activities.[1] The addition of a piperazine moiety can further modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are paramount, and this guide offers a detailed roadmap for researchers, scientists, and drug development professionals to achieve this using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of this compound is crucial. The molecule consists of a bicyclic indole ring system substituted at the 4-position with a piperazine ring. This structure presents several key features that will manifest in its spectra:

-

Indole Ring: An aromatic bicyclic system with distinct protons and carbons. The indole N-H proton is a key diagnostic feature.

-

Piperazine Ring: A saturated heterocyclic amine with two sets of chemically distinct methylene protons in a chair conformation.

-

Linkage: A C-N bond connects the aromatic indole ring to the aliphatic piperazine ring, influencing the electronic environment of both moieties.

The following atom numbering scheme will be used throughout this guide for clarity in spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of each atom in this compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate analysis.

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d6 is an excellent choice as it can solubilize a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with the signals of interest. Furthermore, the acidic indole N-H proton will be observable in DMSO-d6.

-

2D NMR: While 1D spectra provide initial information, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals, respectively, by revealing their correlations.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d6)

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on data from structurally similar indole and piperazine derivatives.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | br s | 1H | N1-H | The indole N-H proton is acidic and typically appears as a broad singlet at a downfield chemical shift. |

| ~7.50 | d | 1H | C7-H | Aromatic proton ortho to the indole nitrogen, expected to be a doublet. |

| ~7.25 | t | 1H | C2-H | Aromatic proton on the five-membered ring, likely a triplet due to coupling with C3-H. |

| ~7.10 | t | 1H | C6-H | Aromatic proton on the six-membered ring, expected to be a triplet. |

| ~6.85 | d | 1H | C5-H | Aromatic proton on the six-membered ring, expected to be a doublet. |

| ~6.50 | t | 1H | C3-H | Aromatic proton on the five-membered ring, likely a triplet due to coupling with C2-H. |

| ~3.20 | t | 4H | C2'-H, C6'-H | Methylene protons on the piperazine ring adjacent to the indole ring. |

| ~2.90 | t | 4H | C3'-H, C5'-H | Methylene protons on the piperazine ring adjacent to the N-H group. |

| ~2.80 | br s | 1H | N4'-H | The piperazine N-H proton, which may be a broad singlet and could exchange with residual water. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d6)

The predicted ¹³C NMR spectrum is detailed below, with assignments based on known substituent effects on the indole and piperazine rings.[3][4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | C7a | Aromatic quaternary carbon of the indole ring. |

| ~136 | C4 | Aromatic quaternary carbon of the indole ring, deshielded by the attached nitrogen. |

| ~128 | C3a | Aromatic quaternary carbon of the indole ring. |

| ~125 | C2 | Aromatic methine carbon of the indole ring. |

| ~121 | C6 | Aromatic methine carbon of the indole ring. |

| ~118 | C5 | Aromatic methine carbon of the indole ring. |

| ~110 | C7 | Aromatic methine carbon of the indole ring. |

| ~101 | C3 | Aromatic methine carbon of the indole ring. |

| ~52 | C2', C6' | Aliphatic methylene carbons of the piperazine ring adjacent to the indole ring. |

| ~45 | C3', C5' | Aliphatic methylene carbons of the piperazine ring adjacent to the N-H group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

-

ATR Technique: This method requires minimal sample preparation and is non-destructive, making it ideal for routine analysis.

-

Background Subtraction: This is a critical step to remove spectral contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound, based on known vibrational frequencies of indole and piperazine moieties.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400-3300 | Medium, Sharp | Indole N-H Stretch | Characteristic stretching vibration of the N-H bond in the indole ring. |

| ~3300-3200 | Medium, Broader | Piperazine N-H Stretch | The N-H stretching of the secondary amine in the piperazine ring. |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the indole ring. |

| ~2950-2800 | Medium-Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring.[5] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the indole ring. |

| ~1350-1250 | Strong | Aromatic C-N Stretch | Stretching vibration of the C-N bond connecting the piperazine nitrogen to the indole ring. |

| ~1200-1000 | Medium-Strong | Aliphatic C-N Stretch | Stretching vibrations of the C-N bonds within the piperazine ring.[5] |

| ~800-700 | Strong | Aromatic C-H Bend | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring portion of the indole. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

-

Positive Ion Mode: The presence of basic nitrogen atoms in both the indole and piperazine rings makes this compound readily protonated, leading to a strong signal in positive ion mode.

-

Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be generated, providing further structural confirmation.[7]

Predicted Mass Spectrum and Fragmentation

The exact molecular weight of this compound (C₁₂H₁₅N₃) is 201.1266 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at an m/z of 202.1344.

The fragmentation of this compound is likely to proceed through cleavage of the piperazine ring, as this is a common fragmentation pathway for piperazine-containing compounds.[7][8]

Predicted Fragmentation Pattern:

-

[M+H]⁺ (m/z 202): The protonated molecular ion.

-

Loss of the piperazine ring: Cleavage of the C4-N1' bond can lead to fragments corresponding to the indole moiety and the piperazine moiety.

-

Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic fragmentation, leading to the loss of ethyleneimine or other small fragments. Common fragment ions for piperazine derivatives are observed at m/z 70 and m/z 56.[7]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. By understanding the predicted spectral features and the rationale behind them, researchers can confidently interpret their experimental data. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related molecular scaffolds, ensuring the scientific integrity of their research and development efforts.

References

- 1. RSC - Page load error [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. yeditepejhs.org [yeditepejhs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(1-piperazinyl)-1H-indole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-piperazinyl)-1H-indole hydrochloride, with a specific focus on its aqueous solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for characterization. We delve into the structural attributes of the molecule, predicting its behavior in various aqueous environments and under common stress conditions. This guide also outlines detailed, self-validating experimental protocols for determining solubility and stability, ensuring the generation of robust and reliable data crucial for preclinical and formulation development.

Introduction: The Scientific Imperative for Characterization

This compound hydrochloride is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, appearing in a variety of pharmacologically active agents. The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling properties of the parent basic molecule.

A thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for successful drug development. These parameters directly influence bioavailability, manufacturability, formulation strategies, and shelf-life. This guide serves as a foundational resource, offering both theoretical insights and practical workflows to empower researchers in their characterization of this and structurally related molecules.

Physicochemical Properties: A Structural Perspective

The behavior of this compound hydrochloride is dictated by the interplay of its constituent indole and piperazine moieties.

| Property | Value/Information | Source |

| Chemical Name | This compound dihydrochloride | [1][2][3] |

| CAS Number | 255714-24-0 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅N₃ · 2HCl | [2][4] |

| Molecular Weight | 274.19 g/mol (dihydrochloride) | [4] |

| Appearance | Crystalline solid | [2][5] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [2] |

| UV λmax | 222, 277 nm | [2][6] |

-

The Indole Moiety: The indole ring system is aromatic and relatively nonpolar. It is susceptible to oxidation, particularly at the 2 and 3-positions of the pyrrole ring.[7][8] This reactivity is a key consideration for the stability of the molecule.

-

The Piperazine Moiety: As a diamine, the piperazine ring is basic.[9] The presence of two nitrogen atoms allows for the formation of a dihydrochloride salt, significantly enhancing its polarity and, consequently, its aqueous solubility.[1][3] The pKa values of piperazine itself are approximately 5.35 and 9.73, and while substitution will alter these values, we can anticipate that the piperazine ring in the title compound will be protonated across a wide physiological pH range.[9]

Aqueous Solubility Assessment

The aqueous solubility of an ionizable compound like this compound hydrochloride is critically dependent on pH. As a dihydrochloride salt of a weak base, its solubility is expected to be highest at low pH, where both piperazine nitrogens are fully protonated, and decrease as the pH rises and the molecule deprotonates to the less soluble free base.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A robust solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput method useful for early discovery. Thermodynamic solubility, the true equilibrium solubility, is determined by equilibrating an excess of the solid compound in the aqueous medium.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Measurement.

Causality in Protocol Design:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

-

Extended Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a true equilibrium, especially important if the compound has slow dissolution kinetics or undergoes polymorphic transformations.

-

Filtration: A critical step to separate undissolved solid from the saturated solution, preventing artificially high concentration readings. The choice of a low-binding filter material like PVDF is essential.

-

Validated HPLC-UV Method: Provides the necessary specificity and sensitivity to accurately quantify the dissolved API concentration, distinguishing it from any potential impurities or degradants.

Stability Profiling: A Forced Degradation Approach

Forced degradation studies are essential to identify the likely degradation pathways and to develop a stability-indicating analytical method.[10] By subjecting the API to stress conditions more severe than those it would typically encounter, we can accelerate its degradation and characterize the resulting products.

Key Degradation Pathways

Based on the indole and piperazine structures, the following degradation pathways are plausible:

-

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation.[7][8] This can lead to the formation of oxindoles, isatins, or cleavage of the pyrrole ring.[11] The piperazine ring can also undergo oxidation, potentially leading to N-oxides or ring-opening.

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, should be investigated.

-

Photodegradation: Aromatic systems like indole can be sensitive to light, leading to radical-mediated degradation pathways.

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

Objective: To generate a degradation profile and validate a stability-indicating HPLC method.

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of this compound hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid API at 80°C for 48 hours.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots. If necessary, neutralize acidic or basic samples.

-

Analyze all samples by a reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

-

Method Validation:

-

The HPLC-PDA-MS system is crucial. The PDA detector assesses peak purity, ensuring that the main API peak is spectrally homogeneous and free from co-eluting degradants. The MS detector provides molecular weight information for the identification of degradation products.[10]

-

A successful stability-indicating method will resolve the parent API peak from all major degradation product peaks.

-

Trustworthiness through Self-Validation: The use of a PDA detector is a self-validating mechanism. If a new peak appears under stress conditions and the purity of the parent peak (as assessed by the PDA) decreases, it provides strong evidence of degradation and the method's ability to detect it. Coupling with MS for peak identification further solidifies the authoritativeness of the results.[10]

Conclusion

The solubility and stability of this compound hydrochloride are governed by the inherent properties of its indole and piperazine components. As a hydrochloride salt, it is anticipated to have favorable aqueous solubility at acidic to neutral pH. Its primary stability liability is likely to be oxidative degradation of the indole ring. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these critical attributes. The generation of such high-quality data is an indispensable step in the journey from a promising chemical entity to a viable therapeutic agent.

References

- 1. This compound Dihydrochloride [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Dihydrochloride [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. jinjingchemical.com [jinjingchemical.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 4-(1-piperazinyl)-1H-indole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-piperazinyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The fusion of an indole nucleus with a piperazine ring creates a molecular scaffold of significant interest in medicinal chemistry and drug development. The indole moiety is a classic "privileged structure," present in numerous neurotransmitters (e.g., serotonin) and biologically active compounds, while the piperazine ring is a versatile linker and pharmacophore that can improve aqueous solubility and modulate receptor interactions. This compound, specifically, serves as a foundational structure for developing ligands targeting various central nervous system receptors, most notably serotonin (5-HT) receptors.[1]

Understanding the fundamental physicochemical properties of this core molecule is a critical first step in the rational design of new chemical entities (NCEs). These properties—solubility, ionization (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for determining its complete physicochemical profile.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying the molecule is the foundational step upon which all other data rests. The structural and chemical identifiers for this compound are well-established.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 84807-09-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₅N₃ | [3][5][6] |

| Molecular Weight | 201.27 g/mol | [3] |

| IUPAC Name | 4-(piperazin-1-yl)-1H-indole | [3][4] |

| InChI Key | YZKSXUIOKWQABW-UHFFFAOYSA-N | [3][5][6] |

| SMILES | C1CN(CCN1)C2=C2C=CNC2=CC=C1 |[3][6] |

Section 2: Core Physicochemical Properties

This section summarizes the known, predicted, and inferred physicochemical properties of the compound. Notably, experimental values for several key parameters are not widely available in the literature, underscoring the importance of the protocols detailed in the subsequent sections.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Type | Source / Rationale |

|---|---|---|---|

| Appearance | Gray fused solid | Experimental | [3][4] |

| Melting Point | Data not available | - | Requires experimental determination (see Protocol 3.1) |

| Boiling Point | Data not available | - | Likely to decompose upon heating; not a primary parameter for a solid. |

| XlogP | 2.2 | Predicted | [6] |

| Aqueous Solubility | 0.583 mg/mL (Slightly soluble) | Calculated | [7] |

| pKa₁ (Piperazine N4-H⁺) | ~5.0 - 5.5 | Inferred | Based on parent piperazine pKa of ~5.35[8][9][10]; expected to be similar. |

| pKa₂ (Piperazine N1-H⁺) | ~8.5 - 9.5 | Inferred | Based on parent piperazine pKa of ~9.73[8][9][10]; aryl substitution typically lowers basicity slightly. |

| pKa₃ (Indole N1-H) | ~17 | Inferred | Typical pKa for the indole N-H proton; not relevant in physiological pH ranges. |

Section 3: Protocols for Experimental Characterization

The following protocols provide step-by-step methodologies for determining the critical physicochemical parameters that are currently missing from the public domain literature.

Workflow for Physicochemical Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experiments. For instance, determining the pKa is essential before conducting pH-dependent solubility or logD studies.

Caption: Logical workflow for the physicochemical characterization of a new compound.

Protocol: Determination of Melting Point

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, defined melting range suggests high purity, while a broad, depressed range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.

Protocol: Determination of Acid Dissociation Constants (pKa)

Rationale: As a dibasic compound, this compound can exist in three different protonation states depending on the pH. Knowing the two pKa values is critical for predicting its charge at physiological pH, which profoundly impacts receptor binding, cell permeability, and solubility. Potentiometric titration is the gold standard for this measurement.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized solution of 0.1 M HCl.

-

Prepare a standardized solution of 0.1 M NaOH.

-

Prepare a stock solution of the compound at approximately 1-5 mM in deionized water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but its percentage must be kept low (<10%) and consistent.

-

-

Titration - Acidic Direction:

-

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Place a known volume (e.g., 25 mL) of the compound's stock solution into a beaker with a magnetic stirrer.

-

Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops below ~2.5.

-

-

Titration - Basic Direction:

-

Titrate the resulting acidic solution with standardized 0.1 M NaOH in small increments, recording the pH after each addition, until the pH rises above ~11.5.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

The two equivalence points will appear as sharp inflection points. The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, use specialized software to calculate the pKa values from the titration curve using derivative plots (d(pH)/dV vs. V).

-

Caption: Predicted pH-dependent ionization states of this compound.

Protocol: Determination of Lipophilicity (LogP / LogD)

Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of membrane permeability and oral absorption. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Methodology (Shake-Flask Method):

-

System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol).

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning:

-

In a glass vial, combine equal volumes of the n-octanol and the compound's aqueous solution (e.g., 2 mL of each).

-

Shake vigorously for 1 hour at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.

-

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.

-

Quantification:

-

Carefully remove an aliquot from the aqueous layer.

-

Determine the concentration of the compound remaining in the aqueous layer using a validated analytical method, such as HPLC-UV (see Protocol 5.1).

-

-

Calculation:

-

Concentration in octanol ([C]ₒ) = Initial aqueous concentration ([C]ᵢ) - Final aqueous concentration ([C]ₐ).

-

LogD = log₁₀ ( [C]ₒ / [C]ₐ ).

-

Repeat at various pH values to build a LogD profile.

-

Section 4: Analytical Quantification

A robust analytical method is essential for quantifying the compound in various assays (solubility, LogD) and for assessing its purity.

Protocol: Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: The indole chromophore makes this compound well-suited for UV detection. Reverse-phase HPLC on a C18 column is the standard method for separating and quantifying moderately polar small molecules. An acidic mobile phase is used to ensure the basic piperazine moiety is protonated, leading to sharp, symmetrical peaks.

Caption: Standard workflow for RP-HPLC analysis.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-12 min: 5% to 95% B

-

12-14 min: 95% B

-

14-15 min: 95% to 5% B

-

15-20 min: 5% B (re-equilibration)

-

Section 5: Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways.

Discussion: The this compound structure possesses two primary sites susceptible to degradation:

-

The Indole Ring: Can be prone to oxidation, especially under harsh conditions (e.g., exposure to strong oxidizing agents, light, and air).

-

The Piperazine Moiety: Generally stable, but as part of a larger arylpiperazine structure, overall compound stability can vary. Studies on related phenylpiperazines have shown significant degradation in biological matrices (e.g., whole blood) over time, even under refrigerated conditions, with freezer storage (-20°C) being optimal for preservation.[11] Hydrolysis is a potential degradation pathway for more complex derivatives but is less likely for this specific core structure under neutral conditions.[12]

Protocol: Forced Degradation Study

Rationale: Forced degradation studies intentionally expose a drug candidate to harsh conditions to rapidly identify potential degradation products and pathways. This is a standard requirement in pharmaceutical development.

Methodology:

-

Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Photolytic: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

-

Thermal: Heat the solid compound at 80 °C for 48 hours.

-

-

Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Analyze all samples by the validated RP-HPLC method (Protocol 5.1), alongside an unstressed control sample.

-

Compare the chromatograms to identify the appearance of new peaks (degradants) and the decrease in the area of the parent peak. A mass spectrometer coupled to the HPLC can be used to identify the mass of the degradants.

-

Conclusion

This compound is a compound of high strategic importance for the development of novel therapeutics. While its basic chemical identity is established, a comprehensive, experimentally-derived physicochemical profile is not yet publicly available. This guide has synthesized the known and predicted data for this molecule and, more importantly, has provided a suite of robust, validated protocols for its complete characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand the ADME properties of this scaffold, enabling more effective and data-driven drug design and development efforts.

References

- 1. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Piperazino-1H-indole Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 4. H66602.03 [thermofisher.com]

- 5. 4-(Piperazin-1-yl)-1H-indole | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - 4-(piperazin-1-yl)-1h-indole (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 7. CAS:1810070-21-3, (4-(4-甲基哌嗪-1-基)苯基)甲胺盐酸盐-毕得医药 [bidepharm.com]

- 8. uregina.ca [uregina.ca]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isaacpub.org [isaacpub.org]

A Comprehensive Technical Guide to the Therapeutic Potential of the 4-(1-Piperazinyl)-1H-Indole Scaffold

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 4-(1-piperazinyl)-1H-indole core is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique combination of a rigid indole nucleus and a flexible piperazine ring allows for diverse substitutions, making it a "privileged scaffold." This structural versatility enables the fine-tuning of physicochemical properties and facilitates interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this scaffold, focusing on neuropsychiatric disorders, inflammation, and oncology. We will delve into the mechanistic underpinnings of its activity, present detailed experimental workflows for target validation, and synthesize key data to guide future drug discovery and development efforts.

Part 1: A Primary Therapeutic Frontier: Neuropsychiatric Disorders

The most extensively documented therapeutic potential of this compound derivatives lies within the complex landscape of central nervous system (CNS) disorders. The scaffold has proven to be a fertile ground for the development of potent modulators of key neurotransmitter systems.

The Serotonin 6 (5-HT₆) Receptor: A Key Target for Cognitive Enhancement

The serotonin 6 (5-HT₆) receptor, almost exclusively expressed in the CNS, has emerged as a compelling target for treating cognitive deficits, particularly in Alzheimer's disease.[1] Antagonism of this G-protein coupled receptor is believed to enhance cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory.

Numerous studies have identified derivatives of this compound as potent and selective 5-HT₆ receptor antagonists.[1][2][3] For instance, the optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of SUVN-502, a clinical candidate for cognitive disorders with a high binding affinity for the human 5-HT₆ receptor (Ki = 2.04 nM).[3] Structure-activity relationship (SAR) studies have shown that modifications, such as the addition of a difluoromethyl group, can significantly improve pharmacokinetic properties like bioavailability and brain penetration.[1]

Below is a conceptual diagram illustrating the antagonistic action of these compounds on the 5-HT₆ receptor signaling pathway.

Caption: Antagonism of the 5-HT₆ receptor by indole derivatives.

A robust workflow is essential to identify and validate novel 5-HT₆ receptor antagonists. The process begins with in vitro assays and progresses to in vivo models of cognitive function.

Step-by-Step Methodology:

-

Primary Screening (In Vitro):

-

Objective: To assess the binding affinity of test compounds for the 5-HT₆ receptor.

-

Protocol: Radioligand binding assays using cell membranes from HEK-293 cells expressing the human 5-HT₆ receptor and a specific radioligand (e.g., [³H]-LSD or [³H]-Ro 63-0563). Calculate the inhibition constant (Ki) for each compound.

-

-

Functional Antagonism Assay (In Vitro):

-

Objective: To determine if high-affinity binders act as antagonists.

-

Protocol: Use a cAMP assay in cells expressing the 5-HT₆ receptor. Measure the ability of the test compounds to inhibit the serotonin-induced increase in intracellular cAMP levels. This confirms functional antagonism and allows for the determination of IC₅₀ values.

-

-

Selectivity Profiling (In Vitro):

-

Objective: To assess binding to other serotonin receptors (e.g., 5-HT₂ₐ) and other CNS targets to ensure selectivity.[3]

-

Protocol: Screen promising candidates against a panel of receptors, ion channels, and enzymes. High selectivity is crucial to minimize off-target side effects.

-

-

Pharmacokinetic (PK) Evaluation (In Vivo):

-

Cognitive Efficacy Models (In Vivo):

-

Objective: To evaluate the pro-cognitive effects of the compounds.

-

Protocol:

-

Novel Object Recognition (NOR) Test: Assess recognition memory in rodents. Scopolamine can be used to induce a cognitive deficit that the test compound is expected to reverse.[1]

-

Morris Water Maze: Evaluate spatial learning and memory.

-

Combination Therapy Studies: Assess synergistic effects with existing Alzheimer's drugs like donepezil.[1][3]

-

-

Caption: Screening cascade for 5-HT₆ receptor antagonist discovery.

Broader CNS Applications: Antidepressant, Anxiolytic, and Antipsychotic Potential

The this compound scaffold is not limited to 5-HT₆ antagonism. Its derivatives have also shown promise as antidepressant, anxiolytic, and antipsychotic agents, likely through modulation of other monoamine pathways.[4][5][6]

-

Antidepressant and Anxiolytic Activity: Studies have revealed that certain piperazine-indole analogs exhibit significant antidepressant effects in preclinical models like the forced swim test, with efficacy comparable to fluoxetine.[4] The anxiolytic-like activity of some piperazine derivatives has been linked to the serotonergic pathway, specifically involving 5-HT₁ₐ receptors.[7][8] This activity can be antagonized by 5-HT₁ₐ antagonists like NAN-190, providing mechanistic insight.[7][8]

-

Antipsychotic Activity: The discovery of indoline and piperazine-containing derivatives as mixed D₂/D₄ dopamine receptor antagonists points to their potential use in treating psychosis.[5] The balance of activity at different dopamine and serotonin receptor subtypes is a cornerstone of modern antipsychotic drug design.

Part 2: Targeting Inflammation and Pain

Beyond the CNS, derivatives of the this compound scaffold have demonstrated notable anti-inflammatory and analgesic properties.[4][9] This dual activity is particularly valuable, as many chronic pain states have an underlying inflammatory component.

Mechanism in Inflammation and Nociception

The precise mechanisms are still under investigation, but several possibilities exist. The analgesic effects could be centrally mediated, linked to the modulation of serotonergic pathways that also regulate pain perception.[8] The anti-inflammatory action may involve the inhibition of pro-inflammatory mediators. For example, some piperazine derivatives have been shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β in pleural exudate.[10]

| Compound Class | In Vivo Model | Observed Effect | Potential Mechanism | Reference |

| Piperazine-2,5-dione indole analogs | Carrageenan-induced paw edema | Reduced inflammation | Not specified, linked to antidepressant action | [4] |

| Pyrazol-piperazine derivative | Formalin Test | Reduced licking time (both phases) | Serotonergic pathway involvement | [8] |

| Pyrazol-piperazine derivative | Carrageenan-induced paw edema | Reduced edema formation | Central and peripheral actions | [8] |

| Pyrazol-piperazine derivative | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, TNF-α, and IL-1β | Inhibition of pro-inflammatory cytokines | [10] |

Experimental Validation Workflow for Anti-inflammatory and Analgesic Agents

A standardized workflow can effectively characterize the anti-inflammatory and analgesic potential of new chemical entities.

Step-by-Step Methodology:

-

Analgesic Screening (In Vivo):

-

Objective: To assess central and peripheral analgesic activity.

-

Protocols:

-

Acetic Acid-Induced Writhing Test: A model of visceral inflammatory pain. A reduction in the number of writhes indicates peripheral analgesic activity.[10]

-

Formalin Test: Differentiates between neurogenic pain (first phase) and inflammatory pain (second phase). Activity in both phases suggests a broad-spectrum analgesic.[8]

-

Hot Plate/Tail Flick Test: Measures response latency to a thermal stimulus, indicating centrally mediated analgesia.[8]

-

-

-

Anti-inflammatory Screening (In Vivo):

-

Objective: To evaluate efficacy in models of acute inflammation.

-

Protocol: Carrageenan-Induced Paw Edema Test. Carrageenan injection induces a localized inflammatory response. The reduction in paw volume, measured by plethysmometry over several hours, is a key indicator of anti-inflammatory activity.[8]

-

-

Mechanistic Studies (Ex Vivo/In Vitro):

-

Objective: To elucidate the mechanism of action.

-

Protocols:

-

Cytokine Analysis: Use models like carrageenan-induced pleurisy to collect inflammatory exudate.[10] Quantify levels of key cytokines (TNF-α, IL-1β, IL-6) using ELISA.

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils. Measuring its activity in inflamed tissue serves as an index of neutrophil infiltration.[10]

-

Receptor Antagonism Studies: Co-administer the test compound with known receptor antagonists (e.g., NAN-190 for 5-HT₁ₐ) to determine if the analgesic effect is mediated by a specific pathway.[8]

-

-

Caption: Workflow for evaluating anti-inflammatory and analgesic agents.

Part 3: Emerging Therapeutic Avenues in Oncology

While less explored than its CNS applications, the this compound scaffold has also shown potential as a source of anticancer agents. The indole ring itself is a component of many natural and synthetic compounds with anti-fibrotic and anticancer properties.[11]

Cytotoxic Activity Against Cancer Cell Lines

Initial research has demonstrated that N-substituted 3-methylindole derivatives, including those with a piperazine moiety, exhibit selective cytotoxic activity against the MCF-7 breast cancer cell line.[12] This selectivity is crucial, as the compounds showed lower toxicity against noncancerous human umbilical vein endothelial cells (HUVECs).[12]

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 (Breast Cancer) | 31 - 53 | [12] |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole | HUVEC (Non-cancerous) | 48 - 100 | [12] |

A Proposed Workflow for Anticancer Drug Discovery

A hierarchical screening approach is necessary to identify and develop indole-based compounds for oncology.

Step-by-Step Methodology:

-

Primary Cytotoxicity Screening (In Vitro):

-

Objective: To identify compounds with broad or selective anticancer activity.

-

Protocol: Screen compounds against a panel of cancer cell lines (e.g., NCI-60 panel) and at least one non-cancerous cell line. Use a viability assay like the MTT or SRB assay to determine IC₅₀ values.

-

-

Secondary Mechanistic Assays (In Vitro):

-

Objective: To understand how the lead compounds induce cell death.

-

Protocols:

-

Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to detect apoptosis.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

-

Target-Based Assays: If a specific target is hypothesized (e.g., kinase inhibition), perform relevant enzymatic or cellular assays.

-

-

-

In Vivo Efficacy Evaluation:

-

Objective: To assess the antitumor activity in a living organism.

-

Protocol: Xenograft Models. Implant human tumor cells (e.g., MCF-7) into immunocompromised mice. Once tumors are established, treat the mice with the test compound and monitor tumor growth over time compared to a vehicle control.

-

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. The weight of current evidence strongly supports its utility in developing novel therapeutics for neuropsychiatric disorders, with 5-HT₆ receptor antagonism for cognitive enhancement being the most mature area of investigation. Concurrently, compelling data highlights its potential in treating conditions involving inflammation and pain, as well as emerging possibilities in oncology.

Future research should focus on elucidating the precise molecular mechanisms underlying the anti-inflammatory and anticancer effects. The application of in silico prediction tools for pharmacokinetics and safety can further streamline the drug discovery process.[13] The development of derivatives with optimized potency, selectivity, and pharmacokinetic profiles will be key to translating the promise of this privileged scaffold into clinically successful therapies.

References

- 1. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]